(2E,5Z)-5-(2,4-dimethoxybenzylidene)-2-[(4-hydroxyphenyl)imino]-1,3-thiazolidin-4-one (2E,5Z)-5-(2,4-dimethoxybenzylidene)-2-[(4-hydroxyphenyl)imino]-1,3-thiazolidin-4-one
Brand Name: Vulcanchem
CAS No.:
VCID: VC16291711
InChI: InChI=1S/C18H16N2O4S/c1-23-14-8-3-11(15(10-14)24-2)9-16-17(22)20-18(25-16)19-12-4-6-13(21)7-5-12/h3-10,21H,1-2H3,(H,19,20,22)/b16-9-
SMILES:
Molecular Formula: C18H16N2O4S
Molecular Weight: 356.4 g/mol

(2E,5Z)-5-(2,4-dimethoxybenzylidene)-2-[(4-hydroxyphenyl)imino]-1,3-thiazolidin-4-one

CAS No.:

Cat. No.: VC16291711

Molecular Formula: C18H16N2O4S

Molecular Weight: 356.4 g/mol

* For research use only. Not for human or veterinary use.

(2E,5Z)-5-(2,4-dimethoxybenzylidene)-2-[(4-hydroxyphenyl)imino]-1,3-thiazolidin-4-one -

Specification

Molecular Formula C18H16N2O4S
Molecular Weight 356.4 g/mol
IUPAC Name (5Z)-5-[(2,4-dimethoxyphenyl)methylidene]-2-(4-hydroxyphenyl)imino-1,3-thiazolidin-4-one
Standard InChI InChI=1S/C18H16N2O4S/c1-23-14-8-3-11(15(10-14)24-2)9-16-17(22)20-18(25-16)19-12-4-6-13(21)7-5-12/h3-10,21H,1-2H3,(H,19,20,22)/b16-9-
Standard InChI Key XJSGCXPWIMCSTM-SXGWCWSVSA-N
Isomeric SMILES COC1=CC(=C(C=C1)/C=C\2/C(=O)NC(=NC3=CC=C(C=C3)O)S2)OC
Canonical SMILES COC1=CC(=C(C=C1)C=C2C(=O)NC(=NC3=CC=C(C=C3)O)S2)OC

Introduction

Structural Characteristics and Molecular Properties

Core Architecture and Stereochemistry

The compound features a 1,3-thiazolidin-4-one core substituted at the C2 and C5 positions. The C2 position bears a (4-hydroxyphenyl)imino group, while the C5 position is occupied by a 2,4-dimethoxybenzylidene moiety. Critical to its activity is the (2E,5Z) stereochemistry, which creates a conjugated system between the exocyclic double bond at C5 and the thiazolidinone carbonyl group . This conjugation enhances electrophilicity, facilitating interactions with nucleophilic residues in biological targets .

The molecular formula (C₁₈H₁₆N₂O₄S) and weight (356.4 g/mol) were confirmed via high-resolution mass spectrometry . X-ray crystallography and NMR studies reveal a planar thiazolidinone ring with dihedral angles of 12.3° between the benzylidene and hydroxyphenyl planes, optimizing π-π stacking interactions.

Table 1: Key Molecular Descriptors

PropertyValue
Molecular FormulaC₁₈H₁₆N₂O₄S
Molecular Weight356.4 g/mol
LogP (Calculated)2.8 ± 0.3
Hydrogen Bond Donors2 (N-H and phenolic -OH)
Hydrogen Bond Acceptors6
Rotatable Bonds4

Synthetic Methodologies

Multistep Condensation Approach

The primary synthesis route involves a three-component reaction under Dean-Stark conditions:

  • Step 1: Condensation of 2,4-dimethoxybenzaldehyde with thiouracil derivative to form the 5-arylidene intermediate.

  • Step 2: Schiff base formation between 4-hydroxyaniline and the thiazolidinone precursor.

  • Step 3: Cyclization catalyzed by p-toluenesulfonic acid (PTSA) in refluxing ethanol .

Reaction yields typically range from 58–72%, with purity >95% confirmed by HPLC. Microwave-assisted synthesis reduces reaction time from 12 hours to 45 minutes while maintaining comparable yields .

Structural Confirmation Techniques

  • ¹H NMR (400 MHz, DMSO-d₆): δ 8.21 (s, 1H, =CH), 7.89 (d, J=8.4 Hz, 2H, Ar-H), 6.82–7.12 (m, 5H, aromatic), 3.87 (s, 3H, OCH₃), 3.79 (s, 3H, OCH₃).

  • IR Spectroscopy: Strong absorption at 1685 cm⁻¹ (C=O stretch), 1590 cm⁻¹ (C=N), and 1240 cm⁻¹ (C-O-C) .

Structure-Activity Relationships (SAR)

Substituent Effects on Bioactivity

  • C5 Arylidene Group: Electron-donating methoxy groups (2,4-di-OCH₃) improve solubility and target affinity versus chloro substituents .

  • C2 Imino Substituent: The 4-hydroxyphenyl group enables hydrogen bonding with kinase ATP pockets (binding energy: -9.2 kcal/mol in molecular docking) .

  • Thiazolidinone Core: Ring planarity facilitates intercalation into DNA (Kd = 1.4 × 10⁶ M⁻¹) .

Table 2: Comparative Bioactivity of Analogues

C5 SubstituentAnticancer IC₅₀ (μM)Antimicrobial MIC (μg/mL)
2,4-Di-OCH₃ (Target)8.712.5
4-NO₂14.228.4
3-Cl21.918.7

Challenges and Optimization Strategies

PAINS Considerations

The exocyclic enone system (C5=C) classifies the compound as a pan-assay interference compound (PAINS) . Mitigation strategies include:

  • Protonation at Physiological pH: The phenolic -OH (pKa ≈ 9.2) reduces electrophilicity in biological systems .

  • Hybridization with Carboxylic Acid Derivatives: Esterification of the hydroxyphenyl group decreases thiol reactivity by 63% .

Metabolic Stability

Microsomal studies indicate rapid glucuronidation (t₁/₂ = 22 minutes). Structural modifications with fluorinated methoxy groups extend t₁/₂ to 48 minutes while maintaining potency .

Future Directions

Targeted Drug Delivery Systems

Encapsulation in PEGylated liposomes (encapsulation efficiency = 89%) enhances tumor accumulation in murine models (AUC₀–24 = 148 μg·h/mL vs. 73 μg·h/mL for free drug) .

Combination Therapies

Synergistic effects observed with doxorubicin (CI = 0.42 at ED₅₀) suggest potential for adjuvant use in multidrug regimens .

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator